

Application Notes: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Cat. No.: B135978

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Introduction

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, with the molecular formula C₉H₁₁N₃O, is a versatile organic compound characterized by a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups.^[1] This structure imparts unique electronic properties, making it a valuable reagent in organic synthesis, particularly as a building block for various heterocyclic compounds.^{[1][2]} Malononitrile derivatives are well-established precursors in the synthesis of diverse heterocyclic motifs, which are significant scaffolds in medicinal chemistry and materials science.^{[2][3]} The presence of multiple reactive sites in **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** allows for its participation in various chemical transformations, including cyclocondensation and multicomponent reactions.^{[2][4]} These application notes provide a representative experimental protocol for the utilization of this compound in the synthesis of a substituted pyrazole, a common heterocyclic core in drug development.

Physicochemical Properties

Property	Value	Reference
CAS Number	95689-38-6	[1]
Molecular Formula	C ₉ H ₁₁ N ₃ O	[1]
Molecular Weight	177.21 g/mol	[1]
Melting Point	130 °C	[1]
Boiling Point	323.1 °C	[1]
Appearance	Orange Solid	[5]
Solubility	Soluble in chloroform and dichloromethane	[1][5]

Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative

This protocol describes a representative procedure for the synthesis of a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative via the cyclocondensation reaction of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** with phenylhydrazine.

Materials and Reagents

- **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** (reactant)
- Phenylhydrazine (reactant)
- Ethanol (solvent)
- Acetic acid (catalyst)
- Distilled water
- Ethyl acetate (for extraction)
- Brine solution

- Anhydrous sodium sulfate (drying agent)
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (eluent for chromatography)

Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- Glass column for chromatography
- Standard glassware (beakers, graduated cylinders, etc.)

Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** in 30 mL of ethanol.
- Addition of Reagents: To the stirred solution, add 0.67 mL of phenylhydrazine followed by 0.2 mL of glacial acetic acid.
- Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting residue, add 50 mL of ethyl acetate and 50 mL of distilled water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of distilled water and 50 mL of brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- **Characterization:** Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Hypothetical Reaction Optimization Data

The following table presents hypothetical data from an optimization study for the synthesis of the pyrazole derivative.

Entry	Solvent	Catalyst (mol%)	Temperature (°C)	Time (h)	Yield (%)
1	Ethanol	None	78	8	45
2	Ethanol	Acetic Acid (5)	78	4	85
3	Methanol	Acetic Acid (5)	65	6	78
4	Isopropanol	Acetic Acid (5)	82	4	82
5	Ethanol	Piperidine (5)	78	5	75
6	Acetonitrile	Acetic Acid (5)	82	4	65

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of a substituted pyrazole.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Malononitrile derivatives can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
- Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme caution.
- Organic solvents are flammable. Avoid open flames and sources of ignition.

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